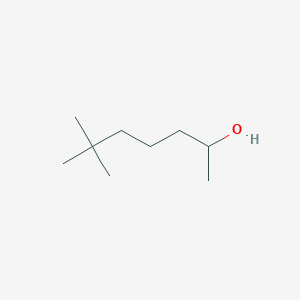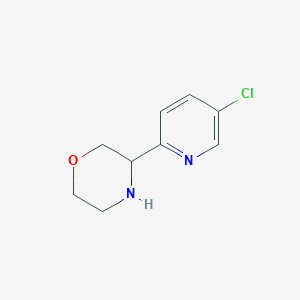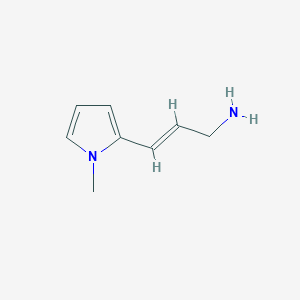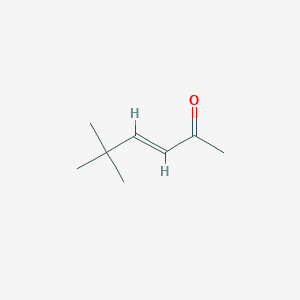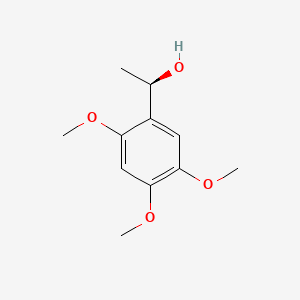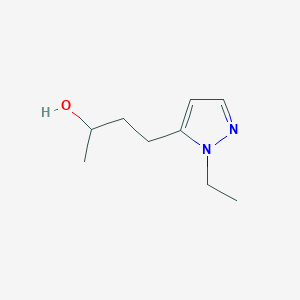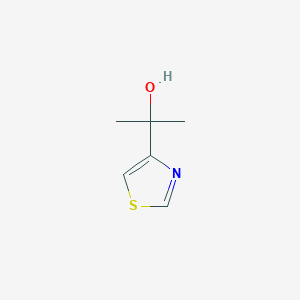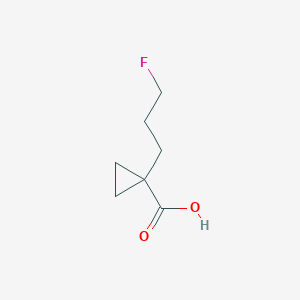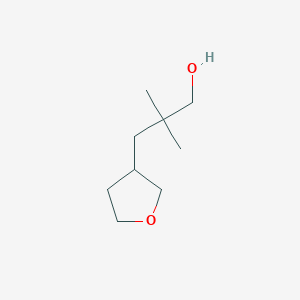
(S)-2-Amino-3-bromopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-bromopropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a bromine atom attached to the third carbon atom of the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-bromopropanoic acid typically involves the bromination of alanine. One common method is the reaction of L-alanine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product.
Industrial Production Methods: Industrial production of (2S)-2-amino-3-bromopropanoic acid may involve more scalable and efficient processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Amino-3-bromopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Formation of 2-amino-3-hydroxypropanoic acid or 2-amino-3-aminopropanoic acid.
Oxidation: Formation of 2-amino-3-bromo-2-oxo-propanoic acid.
Reduction: Formation of 2-amino-3-bromopropanol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-bromopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-Amino-3-iodopropanoic acid: Similar structure but with an iodine atom instead of bromine.
(2S)-2-Amino-3-fluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (2S)-2-Amino-3-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C3H6BrNO2 |
|---|---|
Molekulargewicht |
167.99 g/mol |
IUPAC-Name |
(2S)-2-amino-3-bromopropanoic acid |
InChI |
InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChI-Schlüssel |
ORQLXCMGAMWKMJ-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)Br |
Kanonische SMILES |
C(C(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

